N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
Description
Properties
CAS No. |
7463-57-2 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |
InChI Key |
ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N=O)NO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically proceeds via the reaction of 5-methyl-2-nitrosopyridin-3-amine with hydroxylamine under controlled conditions. This reaction forms the hydroxylamine functional group attached to the pyridine ring while preserving the nitroso substituent.
Key Synthetic Steps and Reaction Conditions
- Starting Material: 5-methyl-2-nitrosopyridin-3-amine
- Reagent: Hydroxylamine (commonly as hydroxylamine hydrochloride or free base)
- Reaction Conditions:
- Solvent: Often polar solvents such as methanol or ethanol are used to dissolve reactants.
- Temperature: Mild heating or room temperature to avoid decomposition of sensitive nitroso groups.
- pH Control: Slightly acidic to neutral conditions to favor formation of the hydroxylamine derivative without side reactions.
- Time: Reaction times vary from minutes to hours depending on conditions and scale.
Advanced Synthetic Strategies
Research into structurally related hydroxylamine compounds, including those with pyridine rings, has utilized advanced synthetic methodologies to improve yields and selectivity:
Nitroso Ene Reactions: These involve the reaction of nitroso compounds with alkenes to form hydroxylamine derivatives. For example, nitroso ene reactions with 2-methyl-2-butene have been employed to generate N-alkyl-N-(pyridin-2-yl)hydroxylamine analogs with good yields (46–75%) within 10 minutes to 9 hours depending on substitution patterns.
Lewis Acid-Mediated Nucleophilic Ring Opening: This method involves the ring opening of nitroso Diels-Alder cycloadducts with nucleophiles such as alcohols or hydroxylamines, enabling the synthesis of hydroxylamine-containing compounds with diverse substitution patterns.
Palladium-Catalyzed Buchwald-Hartwig Amination: A convergent synthetic route uses palladium-catalyzed cross-coupling between N-alkyl-O-(4-methoxybenzyl)hydroxylamines and 2-halo-pyridines to efficiently construct the N-(pyridin-2-yl)hydroxylamine scaffold, facilitating structure-activity relationship (SAR) studies.
Comparative Yields and Reaction Times for Pyridine Hydroxylamine Derivatives
| Compound Code | Pyridine Substituent | Reaction Time | Yield (%) | Methodology |
|---|---|---|---|---|
| 18a | 6-ethyl | 30 min | 46 | Nitroso ene reaction |
| 18b | 4-methyl | 30 min | 47 | Nitroso ene reaction |
| 18c | 3-methyl | 9 h | 8 | Nitroso ene reaction |
| 18d | 5-chloro | 30 min | 59 | Nitroso ene reaction |
| 18e | 5-bromo | 10 min | 64 | Nitroso ene reaction |
| 18f | 5-iodo | 1 h | 68 | Nitroso ene reaction |
| 18g | 3,5-dichloro | 1 h | 67 | Nitroso ene reaction |
| 18h | 5-bromo-6-methyl | 30 min | 62 | Nitroso ene reaction |
| 18i | 3-chloro-5-CF3 | 45 min | 75 | Nitroso ene reaction |
Note: These yields and times reflect efficient synthesis of substituted pyridinyl hydroxylamine derivatives, demonstrating the versatility of nitroso ene chemistry for preparing hydroxylamine compounds.
Analysis of Preparation Methods
Advantages
Versatility: The nitroso ene reaction and Lewis acid-mediated ring opening allow for diverse substitution patterns on the pyridine ring, enabling fine-tuning of biological activity.
Efficiency: Reaction times are generally short (minutes to a few hours) with moderate to high yields (up to 75%), making these methods suitable for library synthesis and SAR studies.
Convergent Synthesis: Palladium-catalyzed Buchwald-Hartwig amination offers a modular approach to assemble complex hydroxylamine scaffolds, facilitating rapid analog development.
Challenges
Stability of Nitroso Group: The nitroso substituent is sensitive and can undergo side reactions; thus, reaction conditions must be carefully controlled to avoid decomposition.
Purification: Hydroxylamine derivatives may require careful chromatographic separation to isolate isomers and remove side products.
Safety: Hydroxylamine and nitroso compounds can be hazardous; appropriate safety protocols are necessary during synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Direct reaction with hydroxylamine | 5-methyl-2-nitrosopyridin-3-amine + hydroxylamine | Mild heating, polar solvents, pH control | Moderate | Straightforward but requires careful control |
| Nitroso Ene Reaction | 2-nitrosopyridine + alkene (e.g., 2-methyl-2-butene) | Lewis acid catalysis, room temp to mild heat | 46–75% | Rapid, versatile for various substituents |
| Lewis Acid-Mediated Ring Opening | Nitroso Diels-Alder cycloadduct + nucleophile | Lewis acid catalyst, mild conditions | Moderate | Enables diverse functionalization |
| Palladium-Catalyzed Amination | N-alkyl-O-(4-methoxybenzyl)hydroxylamine + 2-halo-pyridines | Pd catalyst, base, inert atmosphere | High | Convergent, facilitates SAR exploration |
Chemical Reactions Analysis
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity and applications.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine has shown promise as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics may enhance biological activity, making it a candidate for drug development.
- EGFR Inhibition : Recent studies have identified hydroxylamine derivatives as selective inhibitors of the epidermal growth factor receptor (EGFR). These compounds exhibited significant activity against various cancer cell lines, suggesting potential therapeutic uses in oncology .
- Antioxidant Properties : Preliminary research indicates that this compound may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress-related damage.
Biological Research
The compound's ability to modulate enzyme activity has made it a subject of interest in biological studies.
- Enzymatic Activity Modulation : It has been studied for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated significant inhibition, indicating its potential as a therapeutic agent for managing diabetes.
- Antimicrobial Activity : Research has also explored its antimicrobial properties, showing effectiveness against various bacterial strains at specific concentrations.
Industrial Applications
This compound can be utilized in the production of specialty chemicals and agrochemicals due to its reactivity.
- Synthesis of Agrochemicals : The compound can serve as an intermediate in the synthesis of herbicides and pesticides, leveraging its functional groups for further chemical modifications.
- Dyes and Pigments : Its structural features may also allow for applications in the dye industry, where it can be used to produce colorants with specific properties.
Case Study 1: Aldose Reductase Inhibition
A study assessed the inhibitory effects of this compound on aldose reductase. The compound exhibited an IC₅₀ value that indicates strong potential as a therapeutic agent for diabetic complications. This finding underscores the importance of this compound in developing treatments for chronic conditions related to glucose metabolism.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent. The concentration-dependent effects observed indicate that further research could lead to practical applications in infection control.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial activity, where it disrupts essential bacterial processes .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Bis-Hydroxylamine Derivatives (Compounds 1 and 2)
- Structure : (Z)-N,N’-bis(hydroxylamine) derivatives with benzoisothiazole cores .
- Binding Affinity: Demonstrated strong binding to trehalase (−8.7 and −8.5 kcal/mol vs.
- SAR Insights : Substituents on the aromatic ring and hydroxylamine orientation critically affect activity. The pyridine-based nitroso group in N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine may offer comparable or enhanced target interactions .
B. N-(2-Methoxyphenyl)hydroxylamine
- Metabolism: Undergoes CYP-mediated redox cycling in hepatic microsomes, generating o-aminophenol (oxidative) and o-anisidine (reductive) metabolites. Species-specific differences (rat vs. rabbit) highlight metabolic variability .
- Enzyme Specificity: CYP1A enzymes dominate reductive metabolism, while CYP2E1 favors oxidation to o-aminophenol . This contrasts with nitroso-pyridine derivatives, where nitroso groups may directly interact with CYP active sites or act as electrophiles .
C. Controlled Hydroxylamine Derivatives (e.g., N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine)
Key Insights :
- Enzyme Interactions : Nitroso groups in this compound may mimic nitrosoarene reactivity, enabling radical addition or CYP-mediated transformations .
- Toxicity Profile : Unlike N-(2-methoxyphenyl)hydroxylamine, which generates toxic metabolites (e.g., o-nitrosoanisole), the pyridine-based structure of the target compound might mitigate such pathways .
B. Thermal Behavior
- Hydroxylamine Family : Aqueous solutions of hydroxylamine derivatives (e.g., HA, HH) exhibit decomposition thresholds influenced by pH and metal contaminants (e.g., carbon steel accelerates degradation) . Nitroso substituents likely lower thermal stability due to redox sensitivity, though direct data are lacking .
Biological Activity
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.
Chemical Structure and Properties
This compound belongs to a class of compounds known as hydroxylamines, which are characterized by the presence of a hydroxylamine functional group (-NHOH). This specific compound is derived from 5-methyl-2-nitrosopyridine and possesses unique properties that may influence its biological activity.
Anticancer Properties
Research has indicated that hydroxylamine derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in various cancers. The compound demonstrated low nanomolar activity against mutant EGFR forms, suggesting its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) treatment .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has shown selectivity against a panel of human kinases, indicating its potential role in targeted cancer therapies .
- Metabolic Stability : Studies have reported that the compound maintains stability in biological systems, which is crucial for therapeutic efficacy .
- Reduction of Toxicity : Compared to other similar compounds, this compound exhibits reduced toxicity profiles, making it a safer alternative for further development .
Study 1: EGFR Inhibition in NSCLC
In a clinical study involving patient-derived NSCLC cell lines with varying EGFR statuses, this compound exhibited an IC50 value of 7.2 nM against the L858R mutant EGFR. This represents a twelve-fold improvement over previously studied compounds in the same class .
Study 2: Hydroxylamine and Bacterial Activity
Another investigation focused on hydroxylamine's effects on Nitrosomonas europaea, a bacterium involved in nitrogen cycling. The study found that hydroxylamine addition enhanced ammonia oxidation activity significantly compared to traditional ammonia treatments. The conversion rates indicated that hydroxylamine could serve as an effective substrate for nitrifying bacteria under specific conditions .
Comparative Analysis of Hydroxylamines
| Compound | Biological Activity | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | EGFR Inhibition | 7.2 | High |
| Hydroxylamine | Ammonia Oxidation in Nitrosomonas | Not specified | Moderate |
| Other Hydroxylamines | Various (e.g., anti-cancer) | Variable | Variable |
Q & A
What synthetic methodologies are recommended for preparing N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine and structurally related nitrosopyridinyl hydroxylamines?
Basic Research Question
Synthesis of nitrosopyridinyl hydroxylamines requires regioselective nitrosation and hydroxylamine conjugation. A two-step approach involving (1) nitrosation of the pyridine precursor under acidic conditions (e.g., HCl/NaNO₂) and (2) hydroxylamine conjugation via nucleophilic substitution or condensation is commonly employed. Reaction optimization should include pH control (e.g., pH 4–6) to stabilize the nitroso intermediate and prevent over-oxidation. Purity can be verified using HPLC with UV detection (λ = 254 nm) .
How can hepatic microsomal systems be utilized to study the metabolic fate of this compound?
Advanced Research Question
Hepatic microsomes from model species (e.g., rat, rabbit) are critical for identifying metabolites and metabolic pathways. Incubate the compound with NADPH-supplemented microsomes under physiological pH (7.4) and monitor metabolites via HPLC or LC-MS. Key steps:
- Inducer Pretreatment : Use β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess enzyme-specific contributions .
- Metabolite Identification : Compare retention times with standards (e.g., o-aminophenol, parent amines) and employ mass spectrometry for structural confirmation .
What analytical challenges arise when characterizing this compound in biological matrices?
Advanced Research Question
Hydroxylamine derivatives are prone to artifactual reactions during extraction. For example:
- Artifact Prevention : Avoid acidic conditions (pH < 5) during sample preparation, as hydroxylamine can react with aldehydes/ketones in organic matter, forming N- or S-containing artifacts .
- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent redox cycling and stabilize nitroso intermediates .
Which cytochrome P450 (CYP) isoforms are implicated in the metabolism of nitrosopyridinyl hydroxylamines, and how can their roles be experimentally distinguished?
Advanced Research Question
CYP1A and CYP2B subfamilies are primary drivers of reductive metabolism (e.g., conversion to parent amines), while CYP2E1 may favor oxidative pathways. Methodological approaches:
- Enzyme Induction : Compare metabolite profiles in microsomes from β-naphthoflavone- (CYP1A), phenobarbital- (CYP2B), or ethanol-treated (CYP2E1) animals .
- Inhibitor Studies : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A) to suppress specific pathways .
What experimental strategies are recommended to evaluate the genotoxic potential of this compound?
Advanced Research Question
Focus on DNA adduct formation and redox cycling:
- DNA Adduct Detection : Incubate the compound with microsomes and DNA (e.g., calf thymus DNA), followed by ³²P-postlabeling or mass spectrometry to identify adducts .
- Redox Cycling Assays : Monitor ROS generation using fluorescent probes (e.g., DCFH-DA) in cell-free systems or hepatocyte models .
How do structural modifications (e.g., methyl or nitroso groups) influence the reactivity and stability of nitrosopyridinyl hydroxylamines?
Basic Research Question
The methyl group at position 5 stabilizes the pyridine ring against electrophilic attack, while the nitroso group at position 2 enhances redox activity. Experimental validation:
- Kinetic Studies : Compare degradation rates under varying pH and temperature conditions using UV-Vis spectroscopy.
- Computational Modeling : Perform DFT calculations to predict electron density distribution and reactive sites .
What in vitro models are suitable for assessing the carcinogenic risk of nitrosopyridinyl hydroxylamine derivatives?
Advanced Research Question
Human bladder epithelial cell lines (e.g., T24, RT4) are relevant for studying urothelial toxicity. Key assays:
- CYP Co-Culture : Combine hepatic microsomes with target cells to simulate metabolic activation .
- Comet Assay : Quantify DNA strand breaks after exposure to metabolites like o-aminophenol .
How can conflicting data on metabolite profiles from different species (e.g., rat vs. rabbit) be reconciled in toxicity studies?
Advanced Research Question
Species-specific CYP expression explains discrepancies. For example:
- Rabbit-Specific Metabolites : Unidentified metabolite M1 forms predominantly in rabbit microsomes due to unique CYP isoforms absent in rats .
- Cross-Species Validation : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge preclinical and human data .
What precautions are necessary when using hydroxylamine derivatives in iron-oxyhydroxide-associated organic matter (OM) extraction?
Basic Research Question
Hydroxylamine can artifactually modify OM. Mitigation strategies:
- Alternative Reagents : Use non-reactive reductants (e.g., ascorbate) for OM extraction.
- Post-Extraction Analysis : Conduct FT-ICR MS to detect N/S-containing artifacts and exclude them from downstream analyses .
How does the nitroso group in this compound influence its interaction with DNA repair enzymes?
Advanced Research Question
The nitroso group facilitates covalent binding to DNA bases (e.g., guanine N7). Methodological insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
